2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S2/c1-13-7-9-14(10-8-13)21-18(26)12-28-19-23-22-17(24(19)2)11-25-15-5-3-4-6-16(15)29-20(25)27/h3-10H,11-12H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROQUTISFJNUJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. One common approach includes the initial formation of the triazole ring, followed by the introduction of the benzothiazole moiety and subsequent functionalization to attach the thioacetamide group. Key reagents might include thiosemicarbazide, methyl iodide, and toluene sulfonyl chloride, with conditions ranging from moderate to high temperatures and the use of catalysts such as acids or bases to drive the reactions.
Industrial Production Methods: Industrial-scale production methods often employ automated continuous flow processes to ensure consistency and purity. Techniques like distillation, crystallization, and chromatography are essential for the purification stages, ensuring the final product meets the required standards.
Types of Reactions It Undergoes:
Oxidation: 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: This compound can be reduced under mild conditions, possibly converting thioacetamide to corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, where the thioacetamide group might be replaced by other functional groups like amines or hydroxyl groups.
Common Reagents and Conditions: Typical reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles under basic or acidic conditions.
Major Products Formed:
Scientific Research Applications
Anti-inflammatory and Analgesic Effects
Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. In studies involving animal models, it was shown to reduce inflammation markers such as IL-6 and TNF-alpha at doses comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).
Case Study: A study conducted on albino rats demonstrated a dose-dependent reduction in inflammation when treated with this compound compared to control groups receiving NSAIDs. This suggests its potential as a new therapeutic option for pain management.
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. It has been found to inhibit the proliferation of several cancer cell lines, including:
- A431 (human epidermoid carcinoma)
- A549 (lung carcinoma)
- H1299 (non-small cell lung cancer)
The proposed mechanism of action involves inducing apoptosis in cancer cells and inhibiting cell cycle progression. Western blot analyses have revealed changes in key proteins associated with apoptosis pathways when cells are treated with this compound.
Summary of Findings
The biological activities of 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide highlight its potential as both an anti-inflammatory and anticancer agent. Its efficacy in reducing inflammation and inhibiting cancer cell growth positions it as a promising candidate for further pharmacological development.
Mechanism of Action
The mechanism by which 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide exerts its effects largely depends on the target application. For instance, if used as an antimicrobial, it may inhibit key enzymes in bacterial or fungal cells, disrupting essential metabolic pathways. Molecular targets could include DNA gyrase, topoisomerase, or cellular membrane proteins, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs, emphasizing structural variations, synthesis pathways, and inferred biological implications.
Key Findings
Triazole Core vs. Pyrazole Derivatives: The target compound and 7h share a 4H-1,2,4-triazole core, which is associated with metabolic stability and hydrogen-bonding capacity. The pyrazole derivative’s cyano group may enhance electrophilicity, enabling nucleophilic additions to form thiazoles or thiadiazoles , whereas the target’s benzothiazolone is redox-active and could modulate enzyme inhibition.
The target’s p-tolyl group balances lipophilicity with steric bulk, which may influence receptor binding. The morpholinomethylene group in enhances solubility through its hydrophilic morpholine ring—a feature absent in the target compound, suggesting trade-offs between bioavailability and target affinity.
Synthetic Flexibility :
- The target compound’s synthesis likely parallels 7h , utilizing thiol-alkylation with bromoacetamide derivatives. However, 7h employs a 4-chlorophenyl substituent, requiring stricter regioselective control during triazole formation.
- The pyrazole analog involves complex cyclization steps, reflecting the challenges of integrating multiple heterocycles (e.g., benzoimidazole) compared to the target’s simpler benzothiazolone linkage.
Research Implications and Gaps
- Physicochemical Properties : Computational modeling (e.g., logP, polar surface area) is recommended to compare solubility and permeability across these compounds, given their divergent substituents.
- Synthetic Optimization : The morpholine-containing derivative highlights strategies for improving solubility, which could be applied to the target compound via analogous substitutions.
Biological Activity
The compound 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide (CAS Number: 847400-19-5) is a complex organic molecule that features multiple pharmacologically relevant structural motifs, including a triazole ring and a benzothiazole moiety. These structural components are associated with a variety of biological activities, making this compound a potential candidate for further pharmacological exploration.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H19N5O2S2 |
| Molecular Weight | 425.5 g/mol |
| CAS Number | 847400-19-5 |
The compound's structure suggests potential interactions with biological targets, particularly due to the presence of the 1,2,4-triazole and benzothiazole rings, which are known for their roles in drug design and development.
Biological Activity Overview
Research indicates that compounds containing thiazole and triazole rings exhibit diverse biological activities including:
- Antimicrobial Activity : Compounds similar to the one have shown effectiveness against various bacterial strains and fungi. The triazole ring is particularly noted for its antifungal properties.
- Anticancer Properties : Studies have demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation. For instance, certain benzothiazole compounds significantly reduced the viability of cancer cell lines such as A431 and A549 .
- Anti-inflammatory Effects : Some derivatives have been shown to modulate inflammatory pathways, potentially reducing the levels of pro-inflammatory cytokines like IL-6 and TNF-α .
Antimicrobial Activity
A study highlighted the antimicrobial potential of thiazole derivatives, reporting that compounds with similar structures exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of cell wall synthesis or disruption of membrane integrity.
Anticancer Activity
A recent investigation into benzothiazole derivatives revealed that certain compounds led to apoptosis in cancer cells by activating caspase pathways. For example, compound B7 from a related study inhibited cell migration and induced cell cycle arrest at concentrations as low as 1 µM . This suggests that the compound may share similar mechanisms of action.
Anti-inflammatory Mechanisms
Thiazole and triazole derivatives have been linked to anti-inflammatory activity through their ability to inhibit enzymes like COX and LOX, which are involved in inflammatory processes . This could position the compound as a candidate for treating inflammatory diseases.
Case Studies
- In Vitro Studies on Cancer Cell Lines : In studies involving HeLa cells, various thiazole derivatives were tested for their ability to inhibit acetylcholinesterase (AChE), showing promising results with IC50 values in the low micromolar range .
- Microwave-Assisted Synthesis : Research utilizing microwave-assisted synthesis techniques demonstrated improved yields for thiazole derivatives, facilitating the exploration of their biological activities more efficiently .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
